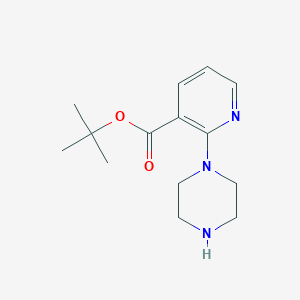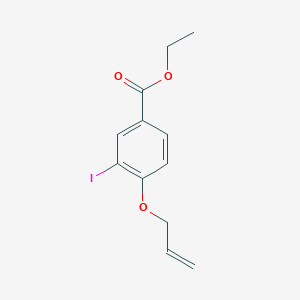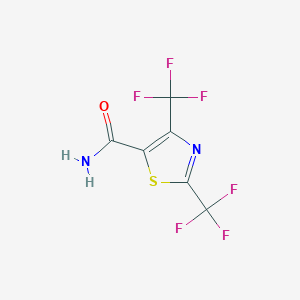![molecular formula C10H12ClN3O2 B6299087 C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 2030426-54-9](/img/structure/B6299087.png)
C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has been identified as having a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring to prepare the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents in the oxadiazole ring. For example, a derivative was reported to have a molecular weight of 401, a brown color, a yield of 59%, a melting point of 219–221 °C, and an Rf value of 0.7 .Aplicaciones Científicas De Investigación
Anticancer Agent
Oxadiazoles, the class of compounds to which MFCD31714255 belongs, have shown promising results as anticancer agents . They have been synthesized and screened for anticancer activity, with some compounds showing significant activity against cancer cell lines .
Antidiabetic Agent
Oxadiazoles have also been studied for their potential antidiabetic properties . This suggests that MFCD31714255 could potentially be used in the development of new antidiabetic drugs.
Antiviral Agent
Research has indicated that oxadiazoles can exhibit antiviral properties . This could potentially make MFCD31714255 useful in the development of antiviral medications.
Anti-Inflammatory Agent
Oxadiazoles have been found to have anti-inflammatory properties . This suggests that MFCD31714255 could be used in the development of new anti-inflammatory drugs.
Antibacterial and Antifungal Agent
Oxadiazoles have been found to have antibacterial and antifungal properties . This suggests that MFCD31714255 could be used in the development of new antibacterial and antifungal drugs.
Analgesic Agent
Oxadiazoles have been found to have analgesic properties . This suggests that MFCD31714255 could be used in the development of new analgesic drugs.
Mecanismo De Acción
The 1,3,4-oxadiazole scaffold has been found to have anticancer potential. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Direcciones Futuras
The 1,3,4-oxadiazole scaffold and its derivatives have shown promising results in cancer treatment . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the exploration of other biological activities of these compounds could also be a potential direction for future research .
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOURCOADVLLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)
![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)
![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)
![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)
![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)
![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)
![C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299095.png)
![C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride](/img/structure/B6299097.png)
